2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane
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Overview
Description
2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane is a chemical compound with the molecular formula C15H10Cl2O and a molecular weight of 277.15 g/mol . It is characterized by the presence of a fluorenyl group substituted with two chlorine atoms at positions 2 and 7, and an oxirane ring attached at position 4 . This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Scientific Research Applications
2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane has several scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane primarily targets the dihydrofolate reductase (DHFR) enzyme . DHFR is crucial in the folate pathway, which is essential for DNA synthesis and repair. By inhibiting DHFR, the compound disrupts the production of tetrahydrofolate, a cofactor necessary for the synthesis of purines and thymidylate, thereby impeding cell proliferation .
Mode of Action
The compound interacts with DHFR by binding to its active site, preventing the enzyme from converting dihydrofolate to tetrahydrofolate . This inhibition leads to a reduction in the synthesis of nucleotides required for DNA replication and cell division. The binding affinity and specificity of this compound to DHFR are enhanced by its structural similarity to the enzyme’s natural substrates .
Biochemical Pathways
The inhibition of DHFR by this compound affects the folate pathway, leading to a decrease in the production of tetrahydrofolate . This disruption impacts several downstream processes, including the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis. Consequently, the compound induces cell cycle arrest and apoptosis in rapidly dividing cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed and distributed throughout the body, with a preference for tissues with high rates of cell division . It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal route . The bioavailability of the compound is influenced by its lipophilicity and stability in biological fluids .
Result of Action
At the molecular level, the inhibition of DHFR by this compound leads to a decrease in nucleotide synthesis, resulting in impaired DNA replication and cell division . This effect is particularly pronounced in rapidly proliferating cells, such as cancer cells, leading to cell cycle arrest and apoptosis . At the cellular level, the compound induces cytotoxicity and reduces tumor growth in various cancer models .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as pH, temperature, and the presence of metabolic enzymes . The compound is more stable in neutral to slightly acidic conditions and can be degraded in highly alkaline environments . Additionally, the presence of metabolic enzymes, particularly in the liver, can affect the compound’s half-life and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane typically involves the chlorination of fluorene to produce 2,7-dichlorofluorene, which is then subjected to further reactions to introduce the oxirane ring . One common method involves the use of sulfuryl chloride as the chlorinating agent . The reaction conditions often include the use of solvents such as chloroform or dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include diols, ketones, carboxylic acids, and various substituted derivatives .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-(2,7-dichloro-9H-fluoren-4-yl)oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-10-1-2-12-8(4-10)3-9-5-11(17)6-13(15(9)12)14-7-18-14/h1-2,4-6,14H,3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFBXSRAIWZONX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC3=C2C4=C(C3)C=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677299 |
Source
|
Record name | 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53221-14-0 |
Source
|
Record name | 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane in the synthesis of lumefantrine?
A1: this compound is a crucial intermediate in the multi-step synthesis of lumefantrine [, ]. This compound undergoes ring-opening with methane selenol, followed by a Knoevenagel condensation, to ultimately yield lumefantrine.
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